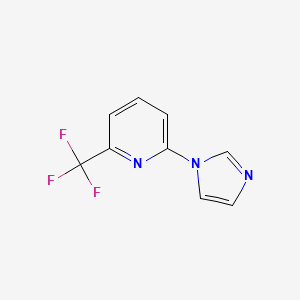

2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine hydrochloride” is a chemical compound with the CAS Number: 1215206-29-3 . It has a molecular weight of 249.62 . The compound is known for its purity, which is approximately 98% .

Synthesis Analysis

The synthesis of imidazole-containing compounds, including “2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine”, has been a topic of interest in the field of chemistry . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis

The molecular structure of “2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine” is represented by the Inchi Code: 1S/C9H6F3N3.ClH/c10-9(11,12)7-2-1-3-8(14-7)15-5-4-13-6-15;/h1-6H;1H . This indicates that the compound contains nine carbon atoms, six hydrogen atoms, three fluorine atoms, three nitrogen atoms, and one chlorine atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine” include a molecular weight of 249.62 . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Functionalization of Imidazo[1,2-a]pyridines

- Scientific Field : Organic Synthesis and Pharmaceutical Chemistry .

- Summary of Application : Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds used in organic synthesis and pharmaceutical chemistry . The direct functionalization of this scaffold is considered an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives .

- Methods of Application : The functionalization of imidazo[1,2-a]pyridines is achieved through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis .

- Results or Outcomes : The functionalization of imidazo[1,2-a]pyridines has led to the construction of a variety of imidazo[1,2-a]pyridine derivatives .

Synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

- Scientific Field : Organic Chemistry .

- Summary of Application : A general, inexpensive, and versatile method has been designed for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone .

- Methods of Application : The synthesis is achieved via the formation of C–N bonds using an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone is obtained .

- Results or Outcomes : A wide range of (1H-benzo[d]imidazol-2-yl)(phenyl)methanones was obtained under mild conditions .

Antifungal Activity of 2-(1H-Imidazol-1-yl)-1-phenylethanol Derivatives

- Scientific Field : Pharmaceutical Chemistry .

- Summary of Application : A new series of aromatic ester and carbamate derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol were synthesized and evaluated for their antifungal activity .

- Methods of Application : The specific methods of synthesis and application are not detailed in the available information .

- Results or Outcomes : The synthesized compounds showed antifungal activity towards Candida albicans and non-albicans Candida species strains .

Radical Reactions for Functionalization of Imidazo[1,2-a]pyridines

- Scientific Field : Organic Synthesis and Pharmaceutical Chemistry .

- Summary of Application : Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

- Methods of Application : This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

- Results or Outcomes : The functionalization of imidazo[1,2-a]pyridines has led to the construction of a variety of imidazo[1,2-a]pyridine derivatives .

Synthesis of Quinoxaline

- Scientific Field : Organic Chemistry .

- Summary of Application : A general, inexpensive, and versatile method has been designed for the synthesis of quinoxaline .

- Methods of Application : The synthesis is achieved via the formation of C–N bonds using an aromatic aldehyde and o-phenylenediamine . In the absence of sulfur, quinoxaline is obtained in 1,4-dioxane .

- Results or Outcomes : A wide range of quinoxalines was obtained under mild conditions .

Proton Conduction in MOFs

- Scientific Field : Material Science .

- Summary of Application : The vehicle mechanism can be proposed for proton conduction in MOFs .

- Methods of Application : The specific methods of application are not detailed in the available information .

- Results or Outcomes : The adsorbed water molecules and carboxylate groups in the MOFs played an important role in the proton conduction process .

Radical Reactions for Functionalization of Imidazo[1,2-a]pyridines

- Scientific Field : Organic Synthesis and Pharmaceutical Chemistry .

- Summary of Application : Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

- Methods of Application : This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

- Results or Outcomes : The functionalization of imidazo[1,2-a]pyridines has led to the construction of a variety of imidazo[1,2-a]pyridine derivatives .

Synthesis of Quinoxaline

- Scientific Field : Organic Chemistry .

- Summary of Application : A general, inexpensive, and versatile method has been designed for the synthesis of quinoxaline .

- Methods of Application : The synthesis is achieved via the formation of C–N bonds using an aromatic aldehyde and o-phenylenediamine . In the absence of sulfur, quinoxaline is obtained in 1,4-dioxane .

- Results or Outcomes : A wide range of quinoxalines was obtained under mild conditions .

Proton Conduction in MOFs

- Scientific Field : Material Science .

- Summary of Application : The vehicle mechanism can be proposed for 1 and 2 by calculating the activation energy and by analysing their crystal structures .

- Methods of Application : The specific methods of application are not detailed in the available information .

- Results or Outcomes : The adsorbed water molecules and carboxylate groups in the MOFs played an important role in the proton conduction process .

properties

IUPAC Name |

2-imidazol-1-yl-6-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)7-2-1-3-8(14-7)15-5-4-13-6-15/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUQWWQTPRLRLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N2C=CN=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682402 |

Source

|

| Record name | 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine | |

CAS RN |

1215266-61-7 |

Source

|

| Record name | 2-(1H-Imidazol-1-yl)-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582174.png)

![tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B582185.png)

![2-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582186.png)